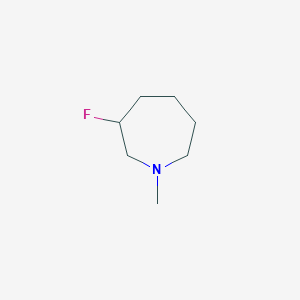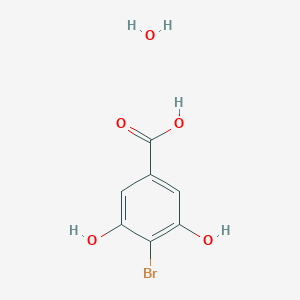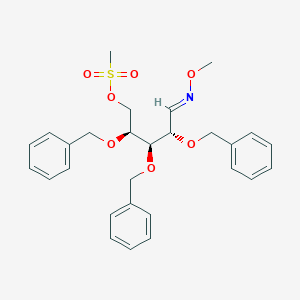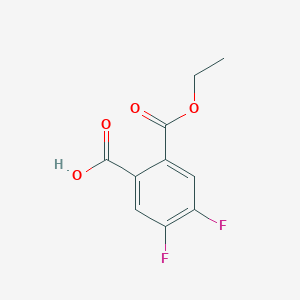
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid is an organic compound with the molecular formula C10H8F2O4 This compound is characterized by the presence of an ethoxycarbonyl group and two fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid typically involves the esterification of 4,5-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4,5-difluorobenzoic acid derivatives.
Reduction: Formation of 2-(ethoxycarbonyl)-4,5-difluorobenzyl alcohol.
Substitution: Formation of 2-(ethoxycarbonyl)-4,5-difluoro-substituted benzoic acids.
Scientific Research Applications
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition of enzyme activity or modulation of biological pathways. The ethoxycarbonyl group also plays a role in increasing the compound’s lipophilicity, which can affect its absorption and distribution in biological systems.
Comparison with Similar Compounds
4,5-Difluorobenzoic acid: Lacks the ethoxycarbonyl group, making it less lipophilic and potentially less bioactive.
2-(Methoxycarbonyl)-4,5-difluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2-(Ethoxycarbonyl)-3,4-difluorobenzoic acid: Positional isomer with different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxycarbonyl group and the fluorine atoms makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F2O4 |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-ethoxycarbonyl-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-2-16-10(15)6-4-8(12)7(11)3-5(6)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
GGMPZSOZYNOKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
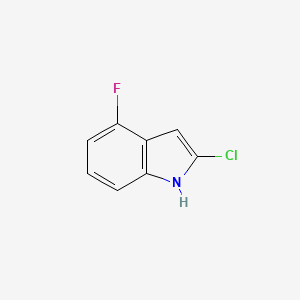
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)

